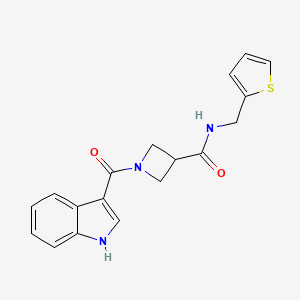

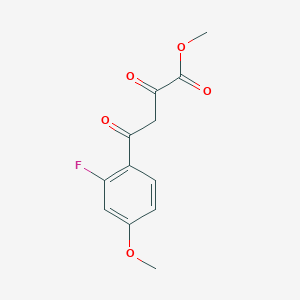

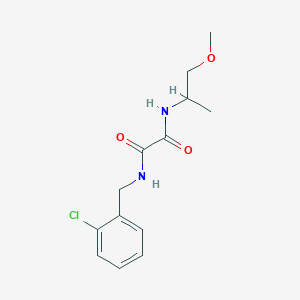

![molecular formula C19H17N3O2 B2606345 3,6-二环丙基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 886503-22-6](/img/structure/B2606345.png)

3,6-二环丙基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a type of pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the fusion of pyridine systems . The hydroxy group as the keto tautomer shows the use of ester groups during the formation of the pyridine ring that finally ends as a pyridone .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized under different conditions . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .科学研究应用

Medicinal Chemistry: Potential Therapeutic Applications

This compound has been identified as a core structure in the synthesis of various derivatives with potential therapeutic applications . The pyrazolopyridine scaffold is a common feature in molecules with significant biological activity, including kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.

Agricultural Chemistry: Pest Control Agents

In agriculture, derivatives of this compound could be explored for their potential use as pest control agents. The structural complexity and the presence of multiple functional groups allow for the synthesis of targeted molecules that can interact with specific biological pathways in pests .

Materials Science: Organic Electronic Materials

The compound’s extended conjugated system and potential for electron-rich properties make it a candidate for the development of organic electronic materials. These materials are used in the creation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Degradation

Research into the environmental applications of this compound could lead to the development of new methods for pollutant degradation. Its chemical structure may allow it to interact with and break down harmful environmental pollutants, aiding in bioremediation efforts .

Analytical Chemistry: Fluorescent Probes

The fluorescent properties of pyrazolopyridine derivatives make them suitable for use as fluorescent probes in analytical chemistry. These compounds can be used to detect and measure the presence of other substances based on their fluorescence under specific conditions .

Advanced Battery Science: Electrolyte Components

Compounds like 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may find applications in advanced battery science as components of electrolytes. Their stability and potential for charge transport could improve the efficiency of batteries .

作用机制

The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .

未来方向

The future directions for the study of pyrazolo[3,4-b]pyridine derivatives could involve improving the processes and developing new synthesis processes . There is also potential for further exploration of these compounds in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(24)14-10-15(11-6-7-11)20-18-16(14)17(12-8-9-12)21-22(18)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBRZLWPLOUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

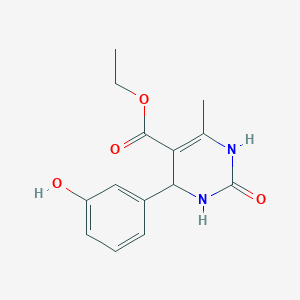

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

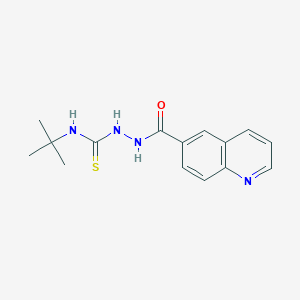

![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

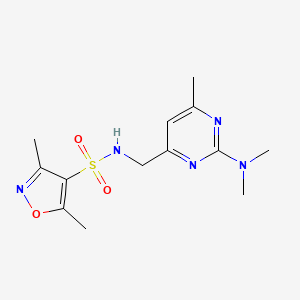

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)